molecular formula C17H15NO3 B14251618 Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- CAS No. 172974-29-7

Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl-

Cat. No.: B14251618
CAS No.: 172974-29-7
M. Wt: 281.30 g/mol
InChI Key: WDORQVRVTXINBN-UHFFFAOYSA-N
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Description

Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Another method involves the use of 2-aminophenol and aromatic aldehydes under oxidative conditions. For example, the reaction of 2-aminophenol with 3,4-dimethoxybenzaldehyde in the presence of an oxidizing agent like hydrogen peroxide can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal catalysts or ionic liquids may be used to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to dihydrooxazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings .

Scientific Research Applications

Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Oxazole derivatives are used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole: Another heterocyclic compound with similar structural features but different nitrogen and oxygen atom positions.

    Benzoxazole: Contains a fused benzene and oxazole ring, offering different chemical properties and applications.

    Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.

Uniqueness

Oxazole, 2-(3,4-dimethoxyphenyl)-4-phenyl- is unique due to the presence of both 3,4-dimethoxyphenyl and phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

172974-29-7

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-15-9-8-13(10-16(15)20-2)17-18-14(11-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

WDORQVRVTXINBN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CO2)C3=CC=CC=C3)OC

Origin of Product

United States

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